N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide
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Overview
Description
N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide is a chemical compound with the molecular formula C18H33NOSi2 It is characterized by the presence of a benzamide core substituted with diisopropyl groups and a pentamethyldisilanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide typically involves the reaction of 2-(1,1,2,2,2-pentamethyldisilanyl)benzoic acid with N,N-diisopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the diisopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other functional groups.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylbenzamide: Lacks the pentamethyldisilanyl group, making it less sterically hindered and potentially less reactive.
N,N-Diethylbenzamide: Similar structure but with ethyl groups instead of isopropyl groups, affecting its steric and electronic properties.
N,N-Diisopropyl-2-(trimethylsilyl)benzamide: Contains a trimethylsilyl group instead of a pentamethyldisilanyl group, resulting in different reactivity and stability.
Uniqueness
N,N-Diisopropyl-2-(1,1,2,2,2-pentamethyldisilanyl)benzamide is unique due to the presence of the pentamethyldisilanyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies where these properties are advantageous.
Properties
IUPAC Name |
2-[dimethyl(trimethylsilyl)silyl]-N,N-di(propan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NOSi2/c1-14(2)19(15(3)4)18(20)16-12-10-11-13-17(16)22(8,9)21(5,6)7/h10-15H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKHFWYNZNYPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Si](C)(C)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSi2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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